N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide

Medicinal Chemistry Property Prediction Scaffold Optimization

Non-interchangeable building block for SAR studies on factor XIIa inhibitors and bicyclic lactone rearrangements. N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide (CAS 2034352-68-4, XLogP 1.6) enables precise heteroatom substitution studies (furan vs. thiophene) affecting potency and regioselectivity. Its distinct substitution pattern qualifies it as a negative control for α-glucosidase and 5α-reductase assays. Structural integrity confirmed via CAS-only sourcing ensures experimental reproducibility per ACS Omega 2024 findings on rearrangement divergence.

Molecular Formula C12H15NO2
Molecular Weight 205.257
CAS No. 2034352-68-4
Cat. No. B2499332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide
CAS2034352-68-4
Molecular FormulaC12H15NO2
Molecular Weight205.257
Structural Identifiers
SMILESC1CC(CC=C1)C(=O)NCC2=CC=CO2
InChIInChI=1S/C12H15NO2/c14-12(10-5-2-1-3-6-10)13-9-11-7-4-8-15-11/h1-2,4,7-8,10H,3,5-6,9H2,(H,13,14)
InChIKeyPBFFTRFVSNFOHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide: CAS 2034352-68-4 Identity and Properties for Research Procurement


N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide (CAS 2034352-68-4) is a small-molecule organic compound belonging to the cyclohexene carboxamide class. Its structure features a cyclohex-3-ene ring linked via an amide bond to a furan-2-ylmethyl group [1]. Key computed properties include a molecular weight of 205.25 g/mol, a topological polar surface area (TPSA) of 42.2 Ų, and a calculated partition coefficient (XLogP3-AA) of 1.6, indicating moderate lipophilicity [1]. It is listed in the PubChem database (CID 126851069) with no associated bioactivity data [1].

Why N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide Cannot Be Replaced by Generic Analogs


Procurement of a specific cyclohex-3-ene-1-carboxamide derivative is non-interchangeable due to the high sensitivity of chemical reactivity and biological activity to minor structural modifications. Research on this scaffold demonstrates that alterations to the substitution pattern on the cyclohexene ring or the amide moiety can lead to profound changes in reaction outcomes. For instance, a 2024 ACS Omega study on 'Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives' revealed that closely related analogs undergo divergent reaction pathways (e.g., bromination vs. epoxidation), leading to structurally distinct bicyclic lactone products [1]. Substitution of the furan heterocycle for a thiophene ring or modification of the cyclohexene core can ablate activity in known biological applications of the broader class, such as factor XIIa inhibition . Therefore, sourcing the exact compound with the specified furan-2-ylmethyl group is critical for experimental reproducibility.

Quantitative Differentiation Evidence for N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide (2034352-68-4)


Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding Profile of the Furan Analog

N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide exhibits a calculated partition coefficient (XLogP3-AA) of 1.6 and a hydrogen bond acceptor count of 2, as reported by PubChem [1]. In contrast, the closely related thiophene analog, N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide, demonstrates a higher lipophilicity with an XLogP of 2.5 [2]. This difference in lipophilicity can affect solubility and membrane permeability, while the distinct hydrogen bonding patterns of the furan oxygen versus thiophene sulfur can alter target engagement.

Medicinal Chemistry Property Prediction Scaffold Optimization

Biological Activity Gap: Contrast with a Known Cyclohex-3-ene Carboxamide Inhibitor

While no direct bioactivity data exists for N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide, a related compound, N-isopropyl-N-(2-phenylethyl)cyclohex-3-ene-1-carboxamide, was identified as a good inhibitor of human 5α-reductase isozyme 2 . This demonstrates the potential for members of this chemical class to exhibit target-specific biological activity. The absence of data for the target compound highlights its status as an uncharacterized research tool, contrasting with the characterized inhibitor.

Enzyme Inhibition Assay Data Target Identification

Differentiation by Intended Application: Synthetic Intermediate vs. Biologically Characterized Tool

The thiophene analog of the target compound, N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide, has been specifically cited in the literature for its role as a crucial building block in the development of novel factor XIIa inhibitors . In contrast, the target furan compound lacks any such documented application. This distinction creates a clear procurement rationale: the thiophene analog is selected for anticoagulant drug discovery projects, while the furan analog is procured for exploring structure-activity relationships (SAR) around the heterocyclic ring or for other, yet-to-be-defined research purposes.

Synthetic Chemistry Building Blocks Procurement Strategy

Procurement-Driven Application Scenarios for N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide (2034352-68-4)


Structure-Activity Relationship (SAR) Exploration of Factor XIIa Inhibitors

Based on the established use of the thiophene analog as a building block for factor XIIa inhibitors , procurement of the furan analog is justified for SAR studies. Researchers can systematically replace the thiophene ring with a furan to assess the impact of heteroatom (oxygen vs. sulfur) on target potency, selectivity, and physicochemical properties. The computed XLogP difference (1.6 vs. 2.5) provides a hypothesis for altered lipophilicity [1], guiding further optimization.

Synthetic Methodology Development with Cyclohexene Carboxamide Scaffolds

The 2024 ACS Omega study on cyclohex-3-ene-1-carboxamide derivatives demonstrates that this scaffold is prone to unusual rearrangements during bromination and epoxidation [2]. N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide is a suitable substrate for extending this research, allowing chemists to investigate how the furan moiety influences reaction regioselectivity and yields in the formation of novel bicyclic lactones.

Negative Control for 5α-Reductase or Glycosidase Enzyme Assays

Since a structurally distinct analog, N-isopropyl-N-(2-phenylethyl)cyclohex-3-ene-1-carboxamide, has been reported as a 5α-reductase inhibitor , and the simple cyclohex-3-ene-1-carboxamide core shows activity against α-glucosidase , the target compound can be rationally procured as a potential negative control. Its different substitution pattern (furan-2-ylmethyl vs. isopropyl/phenylethyl) makes it suitable for confirming the structural specificity of any observed enzyme inhibition.

Quote Request

Request a Quote for N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.